molecular formula F2 B1206941 Fluorine CAS No. 7782-41-4

Fluorine

Cat. No. B1206941
CAS RN: 7782-41-4
M. Wt: 37.996806 g/mol
InChI Key: PXGOKWXKJXAPGV-UHFFFAOYSA-N
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Description

Fluorine, the most electronegative element in the periodic table, forms the strongest bonds in organic chemistry when bound to carbon, contributing to its widespread use in pharmaceuticals and specialty materials. The C-F bond is highly polarized yet stable, due to electrostatic attraction between the polarized carbon and fluorine atoms. This bond's properties can be explained by electrostatic/dipole interactions or stereoelectronic interactions with neighboring bonds or lone pairs (O'Hagan, 2008).

Synthesis Analysis

The synthesis of fluorinated compounds is crucial in various fields, including materials, polymers, catalysts, and pharmaceuticals. Fluorine's distinct place in the periodic table affects the structure, reactivity, and function of fluorine-containing molecules, leading to advances in producing fluorine-free and per-fluorinated compounds with unusual properties (Gouverneur & Seppelt, 2015).

Molecular Structure Analysis

Fluorine incorporation significantly impacts molecular conformation and stability. For instance, the synthesis of a highly fluorinated amino acid, hexafluoroleucine, allowed for the design of proteins with enhanced chemical and thermal stability, demonstrating the general effectiveness of fluorination in stabilizing proteins (Marsh, 2014).

Chemical Reactions and Properties

Catalytic processes for fluorination and trifluoromethylation have evolved, making the incorporation of fluorine into complex molecules more accessible. These advancements underscore the challenge and importance of developing selective, general, and practical fluorination reactions (Furuya, Kamlet, & Ritter, 2011).

Physical Properties Analysis

Fluorinated compounds exhibit unique physical properties due to the strength and polarity of the C-F bond. The electrostatic nature of this bond makes fluorine a poor hydrogen-bonding acceptor, despite the significant charge density on the fluorine atom. These properties make fluorine attractive for designing nonviscous yet polar organic compounds (O'Hagan, 2012).

Chemical Properties Analysis

Fluorine's impact on organic molecules is profound, influencing their acidity or basicity, dipole moment, and properties such as lipophilicity, metabolic stability, and bioavailability. The development of new fluorination methods has accelerated, driven by the increasing importance of fluorine-containing molecules in pharmaceuticals, agrochemicals, and materials science (Yang, Wu, Phipps, & Toste, 2014).

Scientific Research Applications

1. Fluorine in Drug Molecule Design

  • Fluorine's strategic incorporation into drug molecules can significantly influence their conformation, potency, membrane permeability, and pharmacokinetic properties. This role is expanding with a better understanding of fluorine's unique attributes and the development of methodologies for facile access to a range of fluorinated compounds (Gillis et al., 2015).
  • The specific influence of carbon-fluorine bonds in drug molecules on docking interactions and molecular conformation is increasingly studied, revealing substantial impacts on the properties of lead compounds (Müller, Faeh, & Diederich, 2007).

2. Fluorine in Metabolic Pathways and Pharmacology

  • Fluorine can modulate physicochemical properties, including lipophilicity and basicity, and exert a significant effect on the conformation and binding affinity to target proteins in medicinal compounds (Böhm et al., 2004).
  • Studies on fluorinated molecules provide insights into their effects on metabolic pathways, distribution, and disposition, enhancing our understanding of how fluorine should be deployed in drug design (Johnson, Shu, Zhuo, & Meanwell, 2020).

3. Non-Medicinal Applications of Fluorine

  • Fluorine plays an important role in dental health and bone formation. Techniques like in vivo neutron activation analysis have been used to measure bone-fluorine non-invasively, indicating its suitability for routine analysis of fluorine bone-burden (Chamberlain et al., 2012).
  • Fluorine's role in the development of catalytic enantioselective fluorination reactions has implications in pharmaceuticals, agrochemicals, and materials science, indicating the breadth of its applications beyond medicinal chemistry (Yang, Wu, Phipps, & Toste, 2014).

Safety And Hazards

Fluorine is poisonous and may be fatal if inhaled . It is extremely irritating and contact may cause burns to skin and eyes . Chronic absorption may cause osteosclerosis and calcification of ligaments . Excessive fluoride causes fluorosis—changes in tooth enamel that range from barely noticeable white spots to staining and pitting .

Future Directions

Fluorinated compounds are expected to play a crucial role in future research, particularly in the development of reliable, cost-effective, and user-friendly fluoride detectors . The development of new methodologies for the synthesis of fluorinated compounds is an active area of research .

properties

IUPAC Name

molecular fluorine
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InChI

InChI=1S/F2/c1-2
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InChI Key

PXGOKWXKJXAPGV-UHFFFAOYSA-N
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Canonical SMILES

FF
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Molecular Formula

F2
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DSSTOX Substance ID

DTXSID3024106
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Molecular Weight

37.99680633 g/mol
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Physical Description

Fluorine is a pale yellow gas with a pungent odor. It is commonly shipped as a cryogenic liquid. It is toxic by inhalation and skin absorption. Contact with skin in lower than lethal concentrations causes chemical burns. It reacts with water to form hydrofluoric acid and oxygen. It is corrosive to most common materials. It reacts with most combustible materials to the point that ignition occurs. Under prolonged exposure to fire or intense heat the containers may violently rupture and rocket., Dry Powder; Gas or Vapor, Pale-yellow to greenish gas with a pungent, irritating odor; [NIOSH] Vapor density = 1.31 (heavier than air); [Burke, p. 100], YELLOW COMPRESSED GAS WITH PUNGENT ODOUR., Pale-yellow to greenish gas with a pungent, irritating odor.
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Boiling Point

-306.6 °F at 760 mmHg (EPA, 1998), -188.13 °C, -188 °C, -307 °F
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Solubility

Reacts with water (NIOSH, 2023), Decomposes in water, Soluble in water with decomposition, forming hydrofluoric acid., Solubility in water: reaction, Reacts
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Density

1.5127 at -306.6 °F (EPA, 1998) - Denser than water; will sink, 1.5127 at -188.13 °C (liquid), Saturated vapor density: 0.36850 lb/cu ft at -305 °F, Density = 1.667 g/L at 25 °C, 1.5127 at -306.2 °F, 1.31(relative gas density)
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Vapor Density

1.695 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.695 (Air = 1.29), Relative vapor density (air = 1): 1.3
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Vapor Pressure

760 mmHg at -306.2 °F (EPA, 1998), Vapor pressure = 5X10+6 mm Hg at 25 °C /Extrapaloted/, 760 mm Hg at 85 K, >1 atm
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Mechanism of Action

Fluorine and fluorides act as direct cellular poisons by interfering with calcium metabolism and enzyme mechanisms., Fluoride is an inhibitor of several enzyme systems and diminishes tissue respiration and anaerobic glycolysis. ... /it also/ binds Ca+2. It also inhibits erythrocyte glycolysis. /Fluoride/
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Product Name

Fluorine

Color/Form

Pale yellow, diatomic gas or liquid, Pale-yellow to greenish gas ...

CAS RN

7782-41-4
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Melting Point

-363.3 °F (EPA, 1998), -219.67 °C (triple point), -219 °C, -363 °F
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Synthesis routes and methods I

Procedure details

Lithium sulfide (Li2S) and phosphorus sulfide (P2S5) were used as the material composition, and lithium fluoride (LiF) was used as the fluoride. The powder of them was placed in a glove box in an atmosphere of argon, and 0.3828 g Li2S, 0.6172 g P2S5 and 0.01 g LiF were weighed and then these were mixed in an agate mortar. At this time, the ratio of Li2S and P2S5 was 75:25 on a molar basis. In addition, the amount of LiF added was 6.5 mole percent on a fluorine basis with respect to the solid electrolyte material to be obtained. Subsequently, the mixed composition was put into a 45 ml zirconia pot, zirconia balls were further put into the pot and then the pot was completely hermetically sealed. The pot was mounted on a planetary ball milling machine. Then, mechanical milling was performed at a rotational speed of 370 rpm for 40 hours. After that, the solid electrolyte material (Li2S—P2S5-based solid electrolyte material that contains fluorine) was obtained.
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[Compound]
Name
zirconia
Quantity
45 mL
Type
reactant
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[Compound]
Name
zirconia
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0.3828 g
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0.6172 g
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0.01 g
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Reaction Step Eleven

Synthesis routes and methods II

Procedure details

6.3 mL (10 g; 50 mmoles) perfluoroisobutylene (CAUTION! highly toxic) were condensed into a heterogeneous mixture of 7.6 g (50 mmoles) cesium fluoride stirring in 20 mL of dry diglyme. A yellow color developed within the reaction mixture, attributed to carbanion formation. After 2 hours of mild heating (about 50° C.) and stirring, 6.9 g (50 mmoles) 1-bromobutane were added. Upon this addition of alkyl halide, much milky precipitate was observed. The reaction was allowed to stir several hours (about 4 hours), then the low boiling product was isolated by attaching a condenser to the reaction set-up and heating to 150° C. Thus 9.8 g of a clear, colorless liquid were distilled from the crude reaction mixture. Further purification by fractional distillation yielded 8.0 g (58% overall yield) of liquid with a boiling point of 108° C. Confirmation of structure (CF3)3CCH2CH2CH2CH3, was provided by proton and fluorine-19 NMR with supporting data from the chemical literature (Knunyants, I. L., Yakobson, G. G., Synthesis of Fluoroorganic Compounds, Springer-Verlag, N.Y., 1985).
Quantity
6.3 mL
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reactant
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7.6 g
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20 mL
Type
solvent
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[Compound]
Name
carbanion
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0 (± 1) mol
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reactant
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Quantity
6.9 g
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[Compound]
Name
alkyl halide
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods III

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorine

Citations

For This Compound
1,860,000
Citations
T Liang, CN Neumann, T Ritter - … Chemie International Edition, 2013 - Wiley Online Library
… NF bonds are polarized toward fluorine, with a partial negative charge on fluorine. Reactions may occur through S N 2 displacement with nucleophilic attack at the fluorine atom; the σ* …
Number of citations: 274 onlinelibrary.wiley.com
WR Dolbier Jr - Journal of Fluorine Chemistry, 2005 - Elsevier
In this “perspective” paper, some of the landmark discoveries and accomplishments of the past within the field of fluorine chemistry will be reviewed. Within this review, the dramatic …
Number of citations: 470 www.sciencedirect.com
HJ Böhm, D Banner, S Bendels, M Kansy… - …, 2004 - Wiley Online Library
… contain fluorine. The present review summarizes some of the most frequently employed strategies for using fluorine substituents in medicinal chemistry. Quite often, fluorine is …
RD Chambers - 2004 - books.google.com
Replacing hydrogen with fluorine in organic molecules can profoundly influence their chemical and physical properties, leading to a range of chemical compounds, from Prozac to Teflon…
Number of citations: 711 books.google.com
WK Hagmann - Journal of medicinal chemistry, 2008 - ACS Publications
… The special nature of fluorine imparts a variety of properties … fluorine chemistry have presented to the synthetic chemist a wide variety of reagents for the selective introduction of fluorine …
Number of citations: 396 pubs.acs.org
AN Deshmukh, PM Wadaskar, DB Malpe - Gondwana Geol. Mag, 1995 - researchgate.net
… rite contain fluorine as an esserrtial part of the composition. Other minerals, in which fluorine is an essential component, like villiaumite or cryolite are accessory minerals. Fluorine occu…
Number of citations: 106 www.researchgate.net
P Shah, AD Westwell - Journal of enzyme inhibition and medicinal …, 2007 - Taylor & Francis
… fluorine atom can play a remarkable role in medicinal chemistry. Selective installation of fluorine into … A further emerging application of the fluorine atom is the use of 18 F as a radiolabel …
Number of citations: 695 www.tandfonline.com
X Li, X Wu, S Liu, Y Li, J Fan, K Lv - Chinese Journal of Catalysis, 2020 - Elsevier
… electronegativity of fluorine. In this review, we summarize the strategies involving fluorine to … The main fluorine effects (ie the effects of fluorine on photocatalysis) include the following …
Number of citations: 95 www.sciencedirect.com
EP Gillis, KJ Eastman, MD Hill… - Journal of medicinal …, 2015 - ACS Publications
The role of fluorine in drug design and development is expanding rapidly as we learn more about the unique properties associated with this unusual element and how to deploy it with …
Number of citations: 728 pubs.acs.org
S Swallow - Progress in medicinal chemistry, 2015 - Elsevier
… , with the small electronegative fluorine atom being a key part of the … This review will highlight the special nature of fluorine, … Some of the potential pitfalls in the use of fluorine will also be …
Number of citations: 249 www.sciencedirect.com

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